2-Formyl-4-nitrophenyl 3,5-di(trifluoromethyl)benzene-1-sulphonate

Description

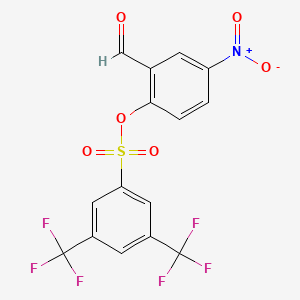

2-Formyl-4-nitrophenyl 3,5-di(trifluoromethyl)benzene-1-sulphonate is a sulphonate ester characterized by a nitro-substituted phenyl ring and a trifluoromethyl-rich benzene sulphonate group. Its structure features a formyl group at the 2-position and nitro functionality at the 4-position, contributing to its electrophilic reactivity. The trifluoromethyl groups enhance thermal stability and lipophilicity, making it valuable in synthetic chemistry and materials science.

Properties

IUPAC Name |

(2-formyl-4-nitrophenyl) 3,5-bis(trifluoromethyl)benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F6NO6S/c16-14(17,18)9-4-10(15(19,20)21)6-12(5-9)29(26,27)28-13-2-1-11(22(24)25)3-8(13)7-23/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHZNUJQTFHRTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F6NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-nitrophenyl 3,5-di(trifluoromethyl)benzene-1-sulphonate typically involves multi-step organic reactions. One common method includes the nitration of 2-formylphenyl compounds followed by sulfonation and the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-nitrophenyl 3,5-di(trifluoromethyl)benzene-1-sulphonate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The sulphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 2-Carboxy-4-nitrophenyl 3,5-di(trifluoromethyl)benzene-1-sulphonate.

Reduction: 2-Formyl-4-aminophenyl 3,5-di(trifluoromethyl)benzene-1-sulphonate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-4-nitrophenyl 3,5-di(trifluoromethyl)benzene-1-sulphonate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Formyl-4-nitrophenyl 3,5-di(trifluoromethyl)benzene-1-sulphonate involves its interaction with molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites, while the nitro group can participate in redox reactions. The sulphonate group enhances the compound’s solubility and reactivity in aqueous environments. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Sulphonates with nitro and trifluoromethyl substituents are often analyzed using crystallographic software. For example:

Table 1: Hypothetical Crystallographic Parameters of Sulphonates

Note: Table illustrates typical parameters analyzed via SHELX; specific data for the target compound are unavailable in the provided evidence.

Reactivity and Functional Group Interactions

The formyl group in the target compound enhances electrophilicity compared to non-formylated analogues, enabling nucleophilic substitution reactions. Nitro groups in para positions typically increase acidity and stabilize negative charges, contrasting with meta-substituted analogues. Trifluoromethyl groups reduce electron density, as seen in similar sulphonates like 3,5-di(trifluoromethyl)benzenesulphonyl chloride, which exhibits lower solubility in polar solvents .

Thermal and Solubility Properties

Trifluoromethyl-rich sulphonates generally exhibit higher thermal stability (decomposition >250°C) due to strong C-F bonds. The target compound’s formyl group may lower melting points compared to non-functionalized analogues. Mercury’s powder diffraction module can predict such trends by comparing experimental and simulated patterns .

Methodological Considerations

- Structural Refinement : SHELX’s robustness in small-molecule refinement ensures accurate comparisons of torsion angles and hydrogen-bonding networks .

- Visualization : Mercury’s overlay function allows direct comparison of molecular conformations with analogues, highlighting steric effects of trifluoromethyl groups .

Biological Activity

2-Formyl-4-nitrophenyl 3,5-di(trifluoromethyl)benzene-1-sulphonate is a synthetic compound with significant potential in biological applications, particularly in medicinal chemistry. Its unique structural features, including the presence of trifluoromethyl groups and a sulfonate moiety, suggest diverse biological activities. This article reviews the biological activity of this compound based on current research findings, synthesizing data from various studies and providing insights into its potential therapeutic applications.

- Molecular Formula : C15H7F6NO6S

- Molecular Weight : 443.27 g/mol

- CAS Number : Not specified but can be referenced through related databases.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonate group may interact with key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells by modulating signaling pathways such as STAT3 and HNF 4α .

- Antioxidant Activity : The presence of nitro and trifluoromethyl groups may confer antioxidant properties, protecting cells from oxidative stress.

Anticancer Activity

Research indicates that compounds with structural similarities exhibit significant anticancer properties. For instance, a study demonstrated that trifluoromethyl-containing compounds can inhibit liver tumor growth through mechanisms involving apoptosis and modulation of specific transcription factors .

Table 1: Summary of Anticancer Studies

| Study Reference | Compound Tested | Cell Lines | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| NHDC | HepG2, Hep3B | 1 - 10.8 | STAT3 inhibition | |

| Thiazole analogues | HT29 | <10 | Apoptosis induction |

Case Studies

A notable case study involved a series of synthesized analogues derived from similar structures which were tested for their cytotoxic effects against several cancer cell lines. Results indicated that modifications in the phenyl ring significantly affected the cytotoxicity and selectivity of these compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.